molecular formula C18H15N3O4 B5909651 1,3-dimethyl-6-[2-(1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

1,3-dimethyl-6-[2-(1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No. B5909651
M. Wt: 337.3 g/mol
InChI Key: QXDIKLBSIUPLJS-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-6-[2-(1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is also known as DNP, and it has been the subject of numerous studies in the fields of biochemistry, pharmacology, and physiology.

Mechanism of Action

The mechanism of action of DNP involves the disruption of the proton gradient across the inner mitochondrial membrane. This gradient is necessary for the production of ATP, and DNP disrupts it by allowing protons to leak across the membrane. This results in a decrease in the efficiency of ATP synthesis and an increase in the production of heat. The uncoupling of oxidative phosphorylation by DNP has been shown to have a number of effects on cells and tissues, including increased oxygen consumption, decreased ATP production, and increased reactive oxygen species (ROS) production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DNP are complex and depend on the dose and duration of exposure. In general, DNP has been shown to increase oxygen consumption and metabolic rate, which can lead to weight loss and increased energy expenditure. DNP has also been shown to increase the production of ROS, which can have both beneficial and harmful effects on cells and tissues. In high doses, DNP can cause toxicity and even death due to the uncoupling of oxidative phosphorylation and the resulting decrease in ATP production.

Advantages and Limitations for Lab Experiments

DNP has several advantages as a research tool, including its ability to uncouple oxidative phosphorylation and disrupt the proton gradient across the inner mitochondrial membrane. This property of DNP has been used to study the role of mitochondria in various biological processes, including aging, cancer, and metabolic disorders. However, DNP also has several limitations, including its potential toxicity and the difficulty of controlling its dose and duration of exposure.

Future Directions

There are several future directions for research on DNP, including the development of new synthesis methods and the optimization of existing methods. There is also a need for further research on the biochemical and physiological effects of DNP, including its effects on mitochondrial function, energy metabolism, and oxidative stress. Additionally, there is a need for further research on the potential therapeutic applications of DNP in the treatment of metabolic disorders and other diseases. Finally, there is a need for further research on the safety and toxicity of DNP, including the development of new methods for controlling its dose and duration of exposure.

Synthesis Methods

The synthesis of DNP involves the reaction of 2-naphthylacetic acid with acetic anhydride to form a ketene intermediate. This intermediate is then reacted with 2,4-dimethyl-5-nitro-3-pyridinecarboxylic acid to form the final product, 1,3-dimethyl-6-[2-(1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione. The synthesis of DNP has been optimized over the years, and it is now possible to produce large quantities of this compound with high purity.

Scientific Research Applications

DNP has been used in scientific research for its ability to uncouple oxidative phosphorylation in mitochondria. This means that DNP can disrupt the process of ATP synthesis, which is the main source of energy for cells. This property of DNP has been used to study the role of mitochondria in various biological processes, including aging, cancer, and metabolic disorders. DNP has also been used as a research tool to study the effects of oxidative stress on cells and tissues.

properties

IUPAC Name

1,3-dimethyl-6-[(E)-2-naphthalen-1-ylethenyl]-5-nitropyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-19-15(16(21(24)25)17(22)20(2)18(19)23)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-11H,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDIKLBSIUPLJS-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-6-[(1E)-2-(naphthalen-1-YL)ethenyl]-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione

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